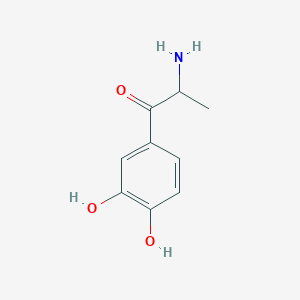

2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3’,4’-dihydroxypropiophenone is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is primarily used in proteomics research and is known for its solubility in acetone, ethanol, methanol, and water . The compound appears as a powder and has a melting point of 202-203°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3’,4’-dihydroxypropiophenone typically involves the reaction of 3,4-dihydroxybenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired product .

Industrial Production Methods: Industrial production methods for 2-amino-3’,4’-dihydroxypropiophenone are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction of the nitro group in the intermediate stage is a key step in its synthesis.

Substitution: The amino and hydroxyl groups on the aromatic ring can participate in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products:

Oxidation: Quinone derivatives.

Reduction: The final product, 2-amino-3’,4’-dihydroxypropiophenone.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Amino-3',4'-dihydroxypropiophenone is primarily utilized in organic synthesis as a building block for various chemical reactions. It can be transformed into other derivatives that are useful in the development of pharmaceuticals and agrochemicals. The compound's hydroxyl groups facilitate nucleophilic substitutions and other reactions that are essential for synthesizing more complex molecules .

Pharmaceutical Development

The compound is being investigated for its potential therapeutic effects. Studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. This suggests its utility in developing new medications for pain management and inflammation-related conditions .

Biochemical Research

In biochemical research, this compound serves as a substrate or intermediate in the synthesis of biologically active molecules. Its structure allows it to interact with various biological targets, making it valuable for studies involving enzyme kinetics and metabolic pathways .

Case Study 1: Synthesis of Derivatives

A study explored the synthesis of various derivatives of this compound through modifications of its functional groups. The resulting compounds were screened for biological activity, revealing promising results in inhibiting specific enzymes involved in inflammatory pathways .

Case Study 2: Pharmacological Evaluation

Another study evaluated the pharmacological effects of a synthesized derivative of this compound on animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting potential use as an analgesic agent .

Wirkmechanismus

The mechanism of action of 2-amino-3’,4’-dihydroxypropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amino group can participate in nucleophilic attacks, altering the function of target molecules .

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxypropiophenone: Similar in structure but lacks the amino group.

2-Amino-4’-dihydroxypropiophenone: Similar but with different positioning of the hydroxyl groups.

Uniqueness: 2-Amino-3’,4’-dihydroxypropiophenone is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which allows for a diverse range of chemical reactions and interactions with biological molecules .

Biologische Aktivität

2-Amino-3',4'-dihydroxypropiophenone (ADHP) is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of ADHP, supported by research findings and case studies.

Chemical Structure and Properties

ADHP is characterized by its hydroxyl groups, which contribute to its reactivity and interaction with biological molecules. The presence of amino and hydroxyl groups enhances its potential as a bioactive compound.

1. Antioxidant Activity

ADHP has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. For example, the compound exhibited high inhibitory activity against DPPH and ABTS radicals, indicating its potential use in preventing oxidative damage in various biological systems .

2. Anti-inflammatory Effects

Research indicates that ADHP can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial for the transcription of inflammatory genes .

3. Antimicrobial Properties

ADHP exhibits antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Cellular Mechanisms

ADHP interacts with several cellular targets:

- Enzyme Inhibition : It has been observed to inhibit enzymes involved in metabolic pathways, such as cytochrome P450, which plays a crucial role in drug metabolism.

- Gene Expression Modulation : ADHP influences gene expression related to antioxidant defense mechanisms and inflammatory responses through its interaction with transcription factors .

Case Study 1: Antioxidant Efficacy

A study focusing on the antioxidant capacity of ADHP demonstrated that it significantly reduced lipid peroxidation in rat liver cells subjected to oxidative stress. The results indicated a dose-dependent response, with higher concentrations leading to greater protective effects against oxidative damage .

Case Study 2: Anti-inflammatory Response

In an experimental model of arthritis, ADHP administration resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This suggests potential therapeutic applications for ADHP in chronic inflammatory conditions .

Research Findings Summary

Eigenschaften

IUPAC Name |

2-amino-1-(3,4-dihydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,11-12H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFBPJUFSJZCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399782 |

Source

|

| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19490-60-9 |

Source

|

| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.